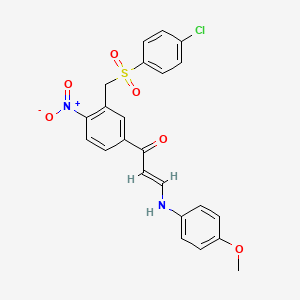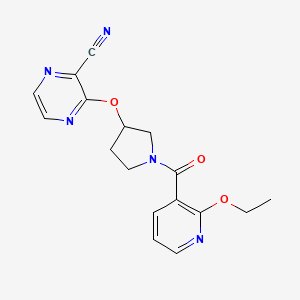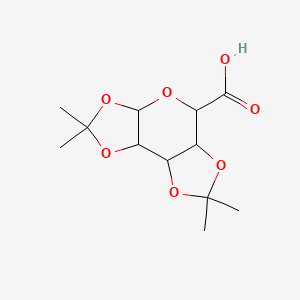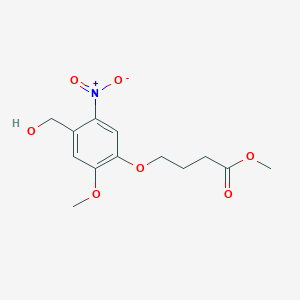
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide involves complex chemical reactions. The exact methods are not detailed in the available resources, but they likely involve the use of advanced techniques in organic chemistry.Molecular Structure Analysis
The molecular structure of this compound is intricate, contributing to its unique properties . The exact structure is not available in the current resources, but related compounds have complex structures involving multiple bonds, aromatic rings, and functional groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis and characterization of related sulfonamide compounds, highlighting methodologies that could be applicable to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide. The synthesis of novel sulfonamide derivatives has been achieved through various chemical reactions, providing insights into their structural properties and potential biological activities. For example, the synthesis of 4-phthalimidobenzenesulfonamide derivatives has been reported, demonstrating inhibitory activities against specific enzymes, suggesting a potential route for synthesizing and studying similar compounds (Soyer et al., 2016).
Biological Activities and Applications
Antimicrobial Activities : Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamides have demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of related compounds in antimicrobial applications (Vanparia et al., 2010).
Enzyme Inhibition : Research on tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides, which share structural motifs with the compound , has revealed their potential as enzyme inhibitors. These findings suggest avenues for exploring this compound in similar contexts, potentially leading to new therapeutic agents (Borgohain et al., 2017).
Anticancer Properties : Sulfonamide derivatives have also been studied for their pro-apoptotic effects on cancer cells, indicating the therapeutic potential of sulfonamide compounds in cancer treatment. This research could inform further investigation into the anticancer applications of this compound (Cumaoğlu et al., 2015).
Neurological Applications : Isoquinolinesulfonamides have been identified as potent inhibitors of specific protein kinases, suggesting their utility in neurological research and treatment. The selective inhibition of these enzymes by compounds like H-89 underscores the potential of this compound in similar applications (Chijiwa et al., 1990).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-11(22)21-8-2-3-12-9-14(5-7-16(12)21)20-25(23,24)17-10-13(18)4-6-15(17)19/h4-7,9-10,20H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQKTLJKYMXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)
![Ethyl 2-[(4-phenylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2748203.png)

![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)




![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)